N-(4-(2-(环丙胺基)-2-氧代乙基)苯基)-1-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

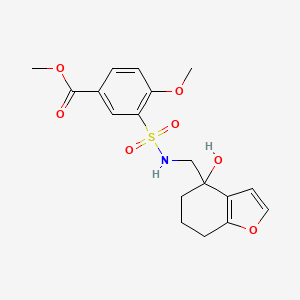

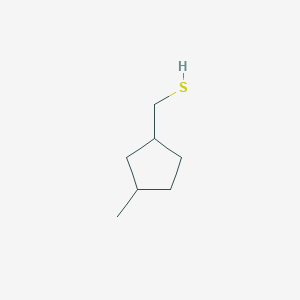

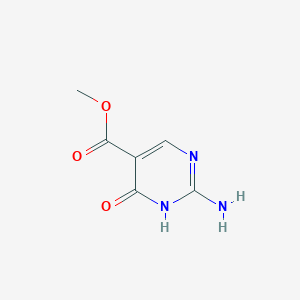

The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring , and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is a strain-induced ring, which could have implications for the compound’s reactivity . The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and boiling point . The 1,2,3-triazole ring is aromatic and can contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The cyclopropyl group, due to its ring strain, might be prone to ring-opening reactions . The amide group could undergo hydrolysis under acidic or basic conditions . The 1,2,3-triazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .科学研究应用

合成和环化反应

N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)-1-甲基-1H-1,3-三唑-4-甲酰胺是一类参与合成各种杂环化合物的化合物。库马尔等人(2012 年)描述了通过分子内铜催化的环化反应高效合成 2-苯基-4,5-取代的恶唑,证明了该化合物在生成具有多种功能的新型 β-(甲硫基)烯酰胺中的作用,从而生成具有多种功能的恶唑 (S. V. Kumar, B. Saraiah, N. Misra, & H. Ila, 2012)。类似地,瓦瑟曼、甘巴莱和普尔沃(1981 年)利用恶唑作为活化羧酸盐的前体,这对于合成像雷西菲霉素和弯曲霉素这样的巨环内酯很重要,展示了该化合物在复杂有机合成中的用途 (H. Wasserman, R. Gambale, & M. Pulwer, 1981)。

抗肿瘤和抗癌研究

对相关三唑衍生物的研究表明在抗肿瘤和抗癌应用中具有潜力。Šermukšnytė 等人(2022 年)研究了带有腙部分的 1,2,4-三唑-3-硫醇衍生物,该衍生物对黑色素瘤、乳腺癌和胰腺癌细胞系表现出细胞毒性作用,表明该化合物与设计新的抗癌剂相关 (Aida Šermukšnytė, K. Kantminienė, I. Jonuškienė, I. Tumosienė, & V. Petrikaitė, 2022)。史蒂文斯等人(1984 年)报道了咪唑并四嗪,包括 8-甲酰氨基-3-(2-氯乙基)咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮,展示了广谱抗肿瘤活性,突出了三唑和相关化合物的治疗潜力 (M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, & C. G. Newton, 1984)。

药代动力学和药物代谢

文森特、拉蒂和阿贝尔(1984 年)研究了 DTIC(达卡巴嗪)的药代动力学,该化合物具有与 N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)-1-甲基-1H-1,2,3-三唑-4-甲酰胺相似的结构基序,突出了代谢在药物疗效和安全性中的重要性。他们的研究强调了抗肿瘤剂的物种依赖性代谢,这与了解相关三唑化合物的药代动力学有关 (R. B. Vincent, C. Rutty, & G. Abel, 1984)。

属性

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-20-9-13(18-19-20)15(22)17-12-4-2-10(3-5-12)8-14(21)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWOHWZUPJPNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)